

GPR120 Signaling in Inflammatory Responses: A Technical Guide

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of inflammatory responses. Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), GPR120 signaling exerts potent anti-inflammatory effects. This receptor is highly expressed in immune cells, such as macrophages, as well as in adipose tissue, playing a pivotal role in modulating inflammatory cascades. The primary anti-inflammatory mechanism of GPR120 is mediated through a G protein-independent pathway involving β-arrestin 2. Upon ligand binding, GPR120 recruits β-arrestin 2, leading to the internalization of the receptor-βarrestin 2 complex. This complex then interacts with TAK1-binding protein 1 (TAB1), preventing its association with TGF-β-activated kinase 1 (TAK1). The seguestration of TAB1 inhibits the activation of TAK1, a key kinase in pro-inflammatory signaling. Consequently, downstream inflammatory pathways, including the NF-kB and JNK cascades, are suppressed. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators. The anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids are largely dependent on GPR120, making it a promising therapeutic target for inflammatory and metabolic diseases.[1][2][3][4][5]

Core Signaling Pathway

Foundational & Exploratory



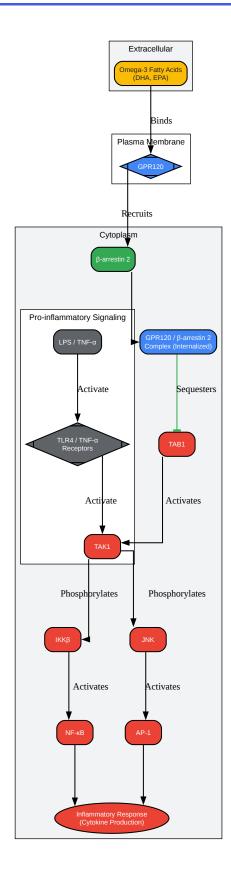


The activation of GPR120 by omega-3 fatty acids initiates a signaling cascade that dampens inflammatory responses. This process is primarily mediated by β -arrestin 2 in a G protein-independent manner.

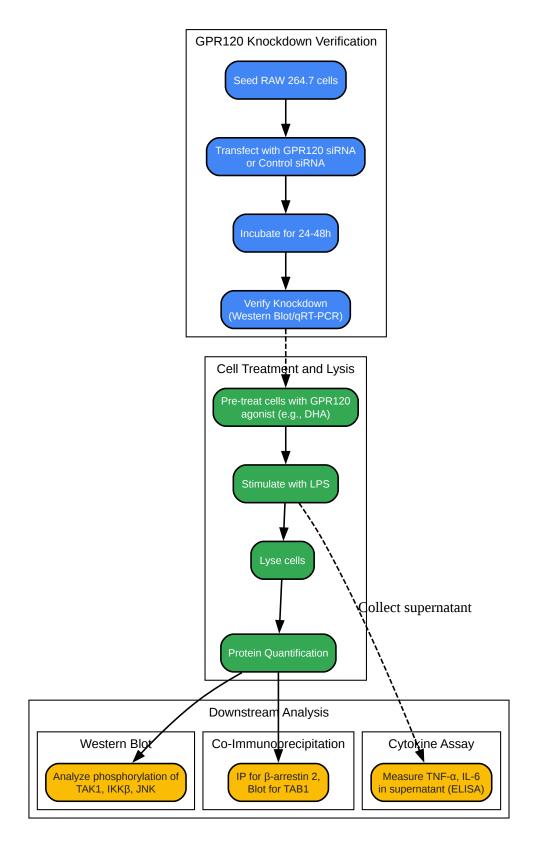
- Ligand Binding and Receptor Activation: Omega-3 fatty acids (e.g., DHA, EPA) or synthetic agonists bind to and activate GPR120 on the cell surface of macrophages and other immune cells.[1][6]
- β-arrestin 2 Recruitment: Activated GPR120 recruits the scaffold protein β-arrestin 2 to its intracellular domain.[2][7][8]
- Complex Internalization: The GPR120/β-arrestin 2 complex is internalized from the cell membrane into the cytoplasm.[3][7][9]
- Interaction with TAB1: Within the cytoplasm, the internalized GPR120/β-arrestin 2 complex interacts with TAK1-binding protein 1 (TAB1).[1][2][3]
- Inhibition of TAK1 Activation: The association of β-arrestin 2 with TAB1 prevents TAB1 from binding to and activating TAK1 (TGF-β-activated kinase 1).[1][8][10] TAK1 is a critical upstream kinase for both Toll-like receptor (TLR) and TNF-α signaling pathways.[1][11]
- Suppression of Downstream Inflammatory Pathways: By inhibiting TAK1 activation, GPR120 signaling effectively blocks the downstream phosphorylation of IKKβ and JNK. This leads to the suppression of the NF-κB and AP-1 transcription factor pathways, which are major drivers of inflammatory gene expression.[1][2][12]
- Anti-inflammatory Effects: The net result is a broad anti-inflammatory response, characterized by decreased production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[13]

Signaling Pathway Diagram









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